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L-Homocitrulline-d3

Cat. No.: B10827520
M. Wt: 192.23 g/mol
InChI Key: XIGSAGMEBXLVJJ-UXJCOIHKSA-N
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Description

Significance of Stable Isotope Probes in Metabolic Investigations

Stable isotope probes are indispensable in modern metabolic research, offering a safe and powerful alternative to radioactive isotopes for studying the dynamics of metabolic pathways in vivo. nih.gov The use of non-radioactive tracers, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the detailed investigation of substrate flux, and the synthesis and degradation rates of metabolites. creative-proteomics.comcambridge.org

One of the key advantages of using stable isotope-labeled compounds is their ability to act as tracers without perturbing the biological system under investigation. nih.gov When introduced into an organism, these labeled molecules are metabolized alongside their naturally occurring, unlabeled counterparts. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then be used to distinguish between the labeled and unlabeled forms, providing a quantitative measure of metabolic activity. jianhaidulab.comnih.gov This approach enables researchers to map metabolic pathways, identify novel biochemical reactions, and understand how metabolism is regulated under different physiological and pathological conditions. creative-proteomics.com

Stable isotope tracing has been instrumental in advancing our understanding of central carbon metabolism, amino acid dynamics, and fatty acid metabolism. cambridge.org The ability to measure not only the concentration of a metabolite but also its rate of appearance and disappearance provides a dynamic view of metabolic processes that cannot be obtained from static measurements alone. nih.gov

Overview of Endogenous L-Homocitrulline Formation Pathways

Endogenous L-homocitrulline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It is structurally similar to L-citrulline but possesses an additional methylene (B1212753) group in its side chain. wikipedia.org The formation of L-homocitrulline in the body occurs through several metabolic pathways.

One major pathway involves the carbamylation of the ε-amino group of lysine (B10760008) residues. wikipedia.orgglpbio.com This non-enzymatic reaction is driven by isocyanic acid, which can be generated from the breakdown of urea (B33335) or the oxidation of thiocyanate (B1210189) by the enzyme myeloperoxidase, particularly during inflammation. wikipedia.orgglpbio.com Elevated levels of urea, as seen in conditions like renal failure, can lead to increased carbamylation of proteins and the formation of protein-bound homocitrulline. wikipedia.org

Another significant pathway for L-homocitrulline synthesis involves enzymes of the urea cycle. medchemexpress.comresearchgate.net Ornithine transcarbamoylase can utilize lysine as a substrate, leading to the formation of homocitrulline. researchgate.net This is particularly observed in individuals with urea cycle disorders, where the accumulation of carbamoyl (B1232498) phosphate (B84403) can drive the synthesis of homocitrulline. wikipedia.org L-homocitrulline can then be further metabolized to homoarginine. medchemexpress.com

The presence and concentration of L-homocitrulline in biological fluids can serve as a biomarker for certain metabolic diseases and inflammatory conditions. wikipedia.orgmedchemexpress.com

Rationale for Site-Specific Deuterium Labeling (2,6,6-D3) for Tracer Studies

The use of L-Homocitrulline-2,6,6-D3 as an internal standard and tracer in metabolic studies is based on sound scientific principles. glpbio.comcaymanchem.com The site-specific labeling with three deuterium atoms at the 2, 6, and 6 positions of the L-homocitrulline molecule offers distinct advantages for mass spectrometry-based quantification. caymanchem.comnih.gov

The primary rationale for using a deuterated standard is to enable accurate quantification of the endogenous, unlabeled L-homocitrulline by isotope dilution mass spectrometry. caymanchem.com The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. clearsynth.com This mass difference allows the two species to be distinguished by a mass spectrometer. By adding a known amount of the labeled standard to a biological sample, the concentration of the unlabeled endogenous compound can be precisely calculated based on the ratio of the two signals. researchgate.net

The specific placement of deuterium atoms at the 2, 6, and 6 positions is crucial. These positions are less likely to undergo hydrogen exchange with the surrounding solvent, ensuring the stability of the label throughout sample preparation and analysis. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov While this effect can be exploited in drug development, for tracer studies, the stability of the label is paramount to ensure accurate tracking and quantification. clearsynth.comnih.gov The +3 mass unit difference from the unlabeled compound provides a clear and distinct signal in the mass spectrum, minimizing interference from naturally occurring isotopes. caymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O3 B10827520 L-Homocitrulline-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O3

Molecular Weight

192.23 g/mol

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)-2,6,6-trideuteriohexanoic acid

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i4D2,5D

InChI Key

XIGSAGMEBXLVJJ-UXJCOIHKSA-N

Isomeric SMILES

[2H][C@](CCCC([2H])([2H])NC(=O)N)(C(=O)O)N

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled L Homocitrulline

Strategies for Site-Specific Deuterium (B1214612) Incorporation at 2, 6, and 6 Positions

Achieving site-specific deuteration at the C-2 (α-carbon) and C-6 positions of the homocitrulline backbone, which is derived from lysine (B10760008), involves a combination of chemical and enzymatic strategies.

The introduction of deuterium at the C-6 position can be accomplished through the reduction of a suitable functional group on a lysine precursor. For example, a precursor with a terminal carboxylic acid or ester can be reduced using a powerful deuterium-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Deuteration at the C-2 position, or α-position, can be more challenging due to the need to avoid racemization of the chiral center. Modern methods for α-deuteration of amino acids include:

Enzyme-Catalyzed Hydrogen-Deuterium Exchange: Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, such as specific aminotransferases or α-oxoamine synthases, can catalyze the exchange of the α-hydrogen with deuterium from a D₂O solvent. acs.orgnih.govnih.gov This approach is highly stereoselective, preserving the desired L-configuration. nih.gov

Transition Metal Catalysis: Homogeneous or heterogeneous transition metal catalysts, such as those based on ruthenium or iridium, can facilitate hydrogen isotope exchange (HIE) reactions. rsc.orgeuropa.eu By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective deuteration at the α-position. europa.eu For instance, studies on L-lysine have shown that ruthenium nanoparticles can catalyze H/D exchange, with the potential to control selectivity between the α and ε positions. europa.eu

A plausible synthetic sequence would begin with a protected L-lysine derivative where the ε-amino group is protected, and the side chain terminus is a functional group suitable for reduction. After deuteration at the C-6 position, the α-position can be deuterated using one of the methods described above.

Position Deuteration Strategy Deuterium Source Key Considerations
6,6 Reduction of a terminal carboxylic acid or ester precursorLithium aluminum deuteride (LiAlD₄)Requires a suitable precursor and protection of other reactive groups.
2 (α) Enzyme-catalyzed H/D exchangeDeuterium oxide (D₂O)High stereoselectivity, mild reaction conditions. nih.govnih.gov
2 (α) Transition metal-catalyzed H/D exchangeDeuterium gas (D₂) or D₂OCatalyst selection is crucial for site-selectivity. rsc.orgeuropa.eu

Research-Scale Production and Quality Assurance of L-Homocitrulline-2,6,6-D3

The production of L-Homocitrulline-2,6,6-D3 for research purposes involves small-scale synthesis followed by rigorous purification and quality control to ensure both chemical and isotopic purity.

Production and Purification: The multi-step synthesis often results in a crude product containing starting materials, by-products, and potentially incompletely deuterated species. Purification is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for isolating the final product to a high degree of chemical purity.

Quality Assurance: A comprehensive quality assurance process is essential to verify the identity, purity, and extent of isotopic labeling of the final product. all-chemistry.com This involves a combination of analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of L-Homocitrulline-2,6,6-D3 (192.2 g/mol ) and to determine the isotopic enrichment. caymanchem.com It verifies that three deuterium atoms have been incorporated. Tandem MS (MS/MS) can be used to fragment the molecule and confirm that the deuterium labels are in the expected positions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of L-Homocitrulline-2,6,6-D3, the signals corresponding to the protons at the C-2 and C-6 positions will be absent or significantly reduced in intensity, confirming successful deuteration at these sites.

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of their location.

¹³C NMR: The carbon NMR spectrum can also be used to confirm the structure and the location of deuterium by observing the characteristic splitting patterns of the deuterated carbons.

The combination of these analytical methods ensures that the final product meets the high standards of purity and isotopic labeling required for its use as an internal standard in quantitative research. nih.govacs.org

Analytical Technique Parameter Measured Purpose
Mass Spectrometry (MS) Molecular weight, Isotopic distributionConfirms mass corresponding to D3-labeling and quantifies isotopic enrichment. researchgate.net
¹H NMR Absence of specific proton signalsVerifies site-specific incorporation of deuterium at C-2 and C-6.
²H NMR Presence of specific deuterium signalsDirectly detects and confirms the location of deuterium atoms.
High-Performance Liquid Chromatography (HPLC) Chemical puritySeparates the final product from impurities and by-products.

Advanced Analytical Techniques for L Homocitrulline 2,6,6 D3 Quantification and Flux Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) in Metabolomics Research

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. L-Homocitrulline-2,6,6-D3, with a molecular weight of 192.23 and an isotopic enrichment of 99 atom % D, is an ideal internal standard for the quantification of endogenous L-homocitrulline. cdnisotopes.com This approach is fundamental in metabolomics research for overcoming variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a primary methodology for the sensitive and specific quantification of L-homocitrulline in biological matrices like serum and tissues. nih.gov In this technique, L-Homocitrulline-2,6,6-D3 is added to the sample at the beginning of the extraction procedure. caymanchem.com Following chromatographic separation, typically using hydrophilic interaction liquid chromatography (HILIC), the analyte and its deuterated standard are detected by tandem mass spectrometry. researchgate.net The ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard allows for accurate quantification. This method is crucial for studying carbamylation, a post-translational modification where homocitrulline is a key product. nih.govcaymanchem.com

A study on nonalcoholic fatty liver disease (NAFLD) utilized LC-Q-TOF/MS for untargeted metabolomic profiling and identified L-homocitrulline as a significantly increased metabolite in NAFLD patients. nih.gov While this study was untargeted, the principles of using internal standards like L-Homocitrulline-2,6,6-D3 are essential for the validation and absolute quantification of such findings in targeted analyses.

Table 1: LC-MS/MS Parameters for L-Homocitrulline Analysis

ParameterDetails
Internal Standard L-Homocitrulline-2,6,6-D3 caymanchem.com
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Application Quantification of total or protein-bound homocitrulline in serum or tissue nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

GC-MS is another powerful technique for analyzing amino acids, but it requires chemical derivatization to make the analytes volatile and thermally stable. dntb.gov.uanih.gov For the analysis of L-homocitrulline, a two-step derivatization process is often employed. dntb.gov.uanih.gov However, a common procedure involving esterification followed by acylation can lead to the conversion of homocitrulline to lysine (B10760008), complicating the analysis. nih.gov

Researchers have investigated alternative derivatization strategies to overcome this issue. nih.gov One approach involves reversing the order of derivatization, with pentafluoropropionylation followed by methyl esterification. nih.gov This allows for the discrimination between homocitrulline and lysine. nih.gov In such methods, L-Homocitrulline-2,6,6-D3 can be used to create a deuterated internal standard in situ, for example, by using deuterated methanol (B129727) during the esterification step, to ensure accurate quantification. dntb.gov.uanih.gov

Table 2: GC-MS Derivatization Approaches for Homocitrulline

Derivatization ProcedureOutcomeReference
Esterification (e.g., with 2M HCl/CH3OH) followed by Acylation (e.g., with PFPA)Converts homocitrulline to lysine nih.gov
Acylation (e.g., with PFPA) followed by Esterification (e.g., with 2M HCl/MeOH)Allows discrimination between homocitrulline and lysine nih.gov

Untargeted and Targeted Metabolomic Profiling Using L-Homocitrulline-2,6,6-D3

L-Homocitrulline-2,6,6-D3 is invaluable in both untargeted and targeted metabolomic profiling studies. In untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, deuterated standards help in the tentative identification and relative quantification of features. nih.govcibd.org.uk For instance, a non-targeted metabolomics study of psoriasis patients revealed alterations in amino acid metabolism. thno.org

In targeted metabolomics, the focus is on a predefined set of metabolites. Here, L-Homocitrulline-2,6,6-D3 is essential for the absolute quantification of L-homocitrulline. nih.gov A targeted metabolomics platform for diabetic patient stratification included a panel of 34 metabolites, and while it did not specifically list L-homocitrulline, the methodology relies on stable isotope-labeled internal standards for each analyte to ensure accuracy and precision. nih.gov Such targeted panels are crucial for validating biomarkers discovered in untargeted studies and for clinical applications. nih.govbiorxiv.org

Isotopic Enrichment Measurement and Metabolic Flux Calculation Methodologies

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov This is achieved by introducing a stable isotope-labeled substrate (tracer) into the system and measuring the isotopic enrichment in downstream metabolites. nih.govresearchgate.net While L-Homocitrulline-2,6,6-D3 is primarily used as an internal standard for quantification, the principles of isotopic enrichment measurement are central to its application.

In a typical MFA experiment, the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.gov By measuring these patterns, researchers can infer the rates of the reactions that produced them. nih.gov The fundamental concept is that at a metabolic and isotopic steady state, the labeling pattern of a product is a flux-weighted average of the labeling patterns of its substrates. nih.gov This allows for the determination of the relative contributions of converging metabolic pathways. nih.gov Techniques like GC-MS and LC-MS/MS are used to measure the mass isotopomer distributions of the metabolites of interest. nih.govspringernature.com

Method Validation and Quality Control Protocols for L-Homocitrulline-2,6,6-D3 Tracer Studies

For any analytical method to be considered reliable, it must undergo rigorous validation. When using L-Homocitrulline-2,6,6-D3 in tracer studies, method validation and quality control (QC) are paramount.

Method validation typically assesses the following parameters:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. nih.govbiorxiv.org

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. nih.govbiorxiv.org

Linearity and Linear Range: The range over which the instrument response is directly proportional to the analyte concentration. nih.govbiorxiv.org

Intra- and Inter-day Repeatability: The precision of the method over a short period and on different days, respectively. nih.govbiorxiv.org

Quality control protocols involve the regular analysis of QC samples, which are often pooled plasma or serum samples, to monitor the performance of the analytical method over time. nih.govvumc.nl This ensures the consistency and reliability of the data generated. The use of a stable isotope-labeled internal standard like L-Homocitrulline-2,6,6-D3 is a cornerstone of these QC procedures, as it helps to correct for any variations that may occur during sample processing and analysis. vumc.nl

Mechanistic Elucidation of L Homocitrulline Metabolism Using Deuterated Tracers

Insights into Urea (B33335) Cycle Intermediacy and Nitrogen Metabolism

L-Homocitrulline, a metabolite of the amino acid lysine (B10760008), has been identified as a key intermediate in certain metabolic states, particularly in relation to the urea cycle and nitrogen homeostasis. biosyn.comnih.gov Its presence in significant amounts in the urine of individuals with urea cycle disorders points to its connection with this crucial pathway. biosyn.comwikipedia.org

Research has established a metabolic route for the conversion of L-Homocitrulline to L-Homoarginine. This transformation is not direct but proceeds through the action of core enzymes of the urea cycle. medchemexpress.comglpbio.com In this pathway, L-Homocitrulline is first converted to homoargininosuccinate by the enzyme argininosuccinate (B1211890) synthase (ASS). Subsequently, argininosuccinate lyase (ASL) cleaves homoargininosuccinate to yield L-Homoarginine. researchgate.netnih.gov

The administration of labeled lysine has been shown to result in the formation of labeled homocitrulline and homoarginine in the liver and kidney, confirming this metabolic link. nih.gov This conversion highlights how the urea cycle machinery can process substrates analogous to its typical intermediates. researchgate.net

Table 1: Key Enzymes in the L-Homocitrulline to L-Homoarginine Conversion Pathway

EnzymeAbbreviationSubstrateProduct
Argininosuccinate SynthaseASSL-HomocitrullineHomoargininosuccinate
Argininosuccinate LyaseASLHomoargininosuccinateL-Homoarginine

This table summarizes the principal enzymatic steps involved in converting L-Homocitrulline to L-Homoarginine via urea cycle enzymes.

The synthesis of L-Homocitrulline is significantly influenced by the dynamics of ornithine supply and carbamyl phosphate (B84403) levels within the mitochondria. In conditions where the ornithine supply is depleted, such as in certain urea cycle disorders like hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, the urea cycle cannot proceed efficiently. biosyn.comwikipedia.orgebi.ac.uk This leads to an accumulation of carbamyl phosphate. biosyn.comebi.ac.uk

This excess carbamyl phosphate can then react with the ε-amino group of lysine in a process catalyzed by ornithine transcarbamylase (OTC), an enzyme that typically combines carbamyl phosphate with ornithine. nih.gov This reaction forms L-Homocitrulline, which is then often excreted in the urine. taylorandfrancis.com Therefore, elevated levels of homocitrulline can serve as an indicator of a functional depletion of ornithine and an accumulation of carbamyl phosphate. wikipedia.orgebi.ac.uk

L-Homocitrulline Conversion to Homoarginine and Related Pathways

Investigating Lysine Carbamylation and De-carbamylation Mechanisms

Carbamylation is a post-translational modification where a cyanate (B1221674) molecule binds to a free amino group on a protein, most commonly the ε-amino group of a lysine residue, to form homocitrulline. pnas.orgresearchgate.net This non-enzymatic modification can alter protein structure and function. biosyn.com

A significant pathway for homocitrulline formation, particularly in inflammatory conditions, is mediated by the enzyme myeloperoxidase (MPO). pnas.orgresearchgate.net MPO is a heme enzyme released by neutrophils and other inflammatory cells. wikipedia.orgresearchgate.net In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the oxidation of thiocyanate (B1210189) (SCN⁻) to produce cyanate (OCN⁻) or its reactive form, isocyanic acid. biosyn.comresearchgate.netnih.gov

This MPO-generated cyanate can then carbamylate lysine residues on nearby proteins, resulting in the formation of protein-bound homocitrulline. wikipedia.orgnih.gov This mechanism links inflammation directly to protein carbamylation and has been studied in models of inflammatory diseases like rheumatoid arthritis and atherosclerosis. taylorandfrancis.comresearchgate.netulb.ac.be Studies in synovial fluid from rheumatoid arthritis patients, for example, have shown that homocitrulline concentrations decrease with treatment, paralleling a reduction in MPO activity. ulb.ac.be

Table 2: Pathways of Lysine Carbamylation

PathwayKey ComponentsDescription
Urea-Driven (Inorganic) Urea, Isocyanic AcidSpontaneous decomposition of urea forms isocyanic acid, which carbamylates lysine residues. pnas.orgresearchgate.net
MPO-Mediated (Enzymatic) Myeloperoxidase (MPO), Thiocyanate (SCN⁻), H₂O₂MPO oxidizes thiocyanate to cyanate, which carbamylates lysine residues, often at sites of inflammation. researchgate.netresearchgate.net

This table outlines the two primary mechanisms leading to the formation of homocitrulline from lysine.

While homocitrulline can be seen as an end-product of lysine carbamylation, it also participates in further metabolic reactions. The primary "breakdown" pathway involves its conversion to other amino acids. As detailed in section 4.1.1, L-Homocitrulline is a substrate for urea cycle enzymes that convert it to L-Homoarginine. researchgate.netnih.gov

Furthermore, L-Homoarginine itself can be catabolized by several enzymes. Arginase can hydrolyze L-Homoarginine to produce urea and the original amino acid, L-lysine, effectively reversing the carbamylation process through a multi-step pathway. nih.govmdpi.com Additionally, nitric oxide synthase (NOS) can use L-Homoarginine as a substrate, though less efficiently than L-Arginine, to produce nitric oxide (NO) and L-Homocitrulline. nih.govnih.gov This creates a cycle where homocitrulline can be formed from homoarginine, which itself is synthesized from homocitrulline. The use of deuterated tracers like L-Homocitrulline-2,6,6-D3 is critical to quantify the flux through these competing and interconnected pathways.

Myeloperoxidase-Mediated Homocitrulline Formation in Research Models

Interactions with Arginase Activity and L-Arginine Homeostasis Studies

The balance of L-Arginine, a semi-essential amino acid, is critical for numerous physiological processes, including the production of nitric oxide and the functioning of the urea cycle. embopress.org Arginase is a key enzyme that regulates L-Arginine availability by hydrolyzing it to L-ornithine and urea. abcam.com This places it in direct competition with nitric oxide synthase (NOS), which uses L-Arginine to produce NO. abcam.commdpi.com

The introduction of L-Homocitrulline into this system, primarily through its conversion to L-Homoarginine, can influence this delicate balance. L-Homoarginine is structurally similar to L-Arginine and can interact with the same enzymes. nih.gov Research indicates that L-Homoarginine can act as a weak substrate for arginase, being hydrolyzed to lysine and urea, albeit much less efficiently than L-Arginine. mdpi.com More significantly, some studies suggest that L-Homoarginine may function as a competitive inhibitor of arginase. nih.gov By inhibiting arginase activity, L-Homoarginine could potentially increase the intracellular availability of L-Arginine for other pathways, such as NO synthesis by NOS. nih.gov Therefore, studying the metabolism of L-Homocitrulline provides crucial insights into the regulation of L-Arginine homeostasis and the competitive dynamics between arginase and NOS. embopress.org

Competitive Inhibition and Regulation of Arginase Pathways by Homocitrulline

Through the use of tracers like L-Homocitrulline-2,6,6-D3, it has been established that L-homocitrulline is a precursor to L-homoarginine. nih.govnih.gov L-homoarginine, in turn, has been identified as a competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. nih.govdntb.gov.uaahajournals.orgnih.gov Arginase exists in two main isoforms, arginase 1 (ARG1), which is predominantly found in the liver and is a key component of the urea cycle, and arginase 2 (ARG2), which is located in extrahepatic tissues and is involved in regulating local L-arginine availability. dntb.gov.uamdpi.com

The competitive inhibition of arginase by L-homoarginine is a critical regulatory mechanism because it can increase the bioavailability of L-arginine for other enzymatic pathways, most notably the nitric oxide synthase (NOS) pathway. nih.govahajournals.org The NOS enzymes utilize L-arginine to produce nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune responses. nih.govresearchgate.netfrontiersin.org By inhibiting arginase, L-homoarginine can indirectly promote NO production by shunting the common substrate, L-arginine, towards the NOS pathway. ahajournals.orgahajournals.org

Detailed kinetic studies have been conducted to characterize the inhibitory effects of L-homoarginine on both arginase isoforms. These studies have determined the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are key parameters for quantifying the potency of an inhibitor.

A study by Mangoni et al. (2018) provided precise kinetic data on the inhibition of human arginase 1 and arginase 2 by L-homoarginine. nih.gov The results indicated that L-homoarginine is a more potent inhibitor of arginase 2 than arginase 1. nih.gov However, the study also noted that at typical physiological concentrations of L-homoarginine (1-10 µM), both arginase isoforms retained a high level of activity, suggesting that the in vivo significance of this inhibition may be context-dependent. nih.gov

Table 1: Kinetic Parameters of Arginase Inhibition by L-Homoarginine

EnzymeInhibitorIC50 (mM)Ki (mM)Inhibition TypeSource
Arginase 1 (Human)L-Homoarginine8.14 ± 0.526.1 ± 0.50Competitive nih.gov
Arginase 2 (Human)L-Homoarginine2.52 ± 0.011.73 ± 0.10Competitive nih.gov

L-Homocitrulline as a Modulator in Arginine-Related Biochemical Processes

The metabolic conversion of L-homocitrulline to L-homoarginine positions it as a modulator of various biochemical processes that are dependent on L-arginine. The use of stable isotope-labeled L-homoarginine has been instrumental in tracing its metabolic fate and confirming its conversion to L-homocitrulline and L-lysine in vivo. nih.gov This underscores the interconnectedness of these amino acid metabolic pathways.

One of the most significant modulatory roles of the L-homocitrulline/L-homoarginine axis is its influence on the balance between arginase and nitric oxide synthase (NOS) activity. frontiersin.orgresearchgate.net As previously discussed, by competitively inhibiting arginase, L-homoarginine can enhance the availability of L-arginine for NOS, thereby potentially increasing NO production. ahajournals.orgahajournals.org This is of particular importance in the cardiovascular system, where endothelial NOS (eNOS) activity is crucial for maintaining vascular health. frontiersin.org

Furthermore, L-homoarginine itself can act as a substrate for NOS, albeit a weaker one than L-arginine, leading to the production of NO and L-homocitrulline. unime.itnih.gov This provides a direct pathway for L-homoarginine to contribute to the NO pool. The interplay between L-arginine and L-homoarginine as substrates for NOS and the inhibitory effect of L-homoarginine on arginase creates a complex regulatory network that influences NO bioavailability.

Research has also explored the broader metabolic impact of these compounds. For instance, studies in murine models have shown that L-homoarginine levels can influence outcomes in conditions like ischemic stroke, suggesting a protective role that may be mediated through its effects on NO metabolism and arginase inhibition. ahajournals.org The ability to trace the metabolism of L-Homocitrulline-2,6,6-D3 to L-homoarginine and its subsequent products provides a powerful method for investigating these complex interactions in various physiological and pathological contexts.

Table 2: L-Arginine and L-Homoarginine as Substrates for Nitric Oxide Synthase (NOS)

SubstrateEnzymeProductsRelative EfficacySource
L-ArginineNitric Oxide Synthase (NOS)Nitric Oxide (NO) + L-CitrullinePrimary Substrate nih.govresearchgate.net
L-HomoarginineNitric Oxide Synthase (NOS)Nitric Oxide (NO) + L-HomocitrullineWeak Substrate unime.itnih.gov

Application of L Homocitrulline 2,6,6 D3 in in Vitro Biochemical Research

Cell Culture Models for Studying L-Homocitrulline Synthesis and Degradation

In vitro cell culture systems are indispensable for dissecting the metabolic pathways involved in the synthesis and degradation of various biomolecules, including the non-proteinogenic amino acid L-homocitrulline. The study of L-homocitrulline metabolism is significant as its accumulation is linked to certain metabolic disorders. nih.gov Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for investigating protein and metabolite turnover. plos.org In this context, L-Homocitrulline-2,6,6-D3 is an essential tool for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. nih.govnih.gov

By introducing a known concentration of L-Homocitrulline-2,6,6-D3 into the cell culture medium, researchers can accurately measure the endogenous levels of unlabeled L-homocitrulline produced or consumed by the cells over time. The deuterated standard is chemically identical to the natural form but is distinguishable by its higher mass in a mass spectrometer. caymanchem.comotsuka.co.jp This allows for precise quantification, correcting for any loss of sample during preparation and analysis.

While direct tracing of the metabolic fate of the deuterium-labeled atoms of L-Homocitrulline-2,6,6-D3 in cell culture studies is not extensively documented in available research, its use as an internal standard is a cornerstone of such investigations. For example, in studies of urea (B33335) cycle disorders where L-homocitrulline levels can be elevated, cell models can be used to explore the biochemical pathways leading to its formation. nih.gov The synthesis of L-homocitrulline can occur from lysine (B10760008) and carbamoyl (B1232498) phosphate (B84403). taylorandfrancis.com In vitro models, such as primary hepatocytes or specific kidney cell lines, could be utilized to investigate the regulation of enzymes involved in these pathways. The precise measurement of changes in L-homocitrulline concentrations in response to various stimuli or genetic modifications, facilitated by the use of L-Homocitrulline-2,6,6-D3, provides valuable insights into the dynamics of its metabolism.

Table 1: Key Aspects of L-Homocitrulline-2,6,6-D3 in Metabolic Research

FeatureDescriptionRelevance in Cell Culture Studies
Chemical Nature Deuterium-labeled L-homocitrullineActs as a stable, non-radioactive tracer and internal standard.
Primary Application Internal standard for mass spectrometryEnables accurate quantification of endogenous L-homocitrulline in cell lysates and culture media.
Metabolic Pathway Urea cycle and lysine degradationHelps in studying dysregulations in these pathways that may lead to altered L-homocitrulline levels.
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high sensitivity and specificity for distinguishing between the labeled standard and the natural compound. nih.gov

Investigating Cellular Redox Homeostasis Perturbations Associated with Homocitrulline

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems. Disruptions in this balance can lead to oxidative stress, a condition implicated in numerous pathologies. There is growing evidence suggesting a link between elevated levels of homocitrulline and perturbations in redox homeostasis. acs.orgresearchgate.net In vitro studies using various cell types are crucial for elucidating the mechanisms by which homocitrulline may exert these effects.

The application of L-Homocitrulline-2,6,6-D3 in this area of research is again centered on its role as an internal standard for the accurate measurement of homocitrulline. For instance, researchers can treat cell cultures (e.g., endothelial cells, macrophages) with varying concentrations of unlabeled homocitrulline to mimic pathological conditions. The subsequent changes in intracellular redox status can be assessed using a variety of assays that measure ROS production, antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, catalase), and levels of reduced glutathione.

By using L-Homocitrulline-2,6,6-D3, the precise intracellular and extracellular concentrations of homocitrulline can be correlated with the observed changes in redox parameters. This is critical for establishing a clear dose-response relationship and for understanding the threshold at which homocitrulline may induce oxidative stress. While the deuterated compound itself is not expected to have a different biological effect on redox balance compared to its unlabeled counterpart, its analytical utility is paramount for the reliability of the experimental findings.

Role in Protein Post-Translational Modification Research and Carbamylation Studies

One of the most significant roles of L-homocitrulline in biochemistry is its formation as a product of carbamylation, a non-enzymatic post-translational modification of proteins. caymanchem.comnih.gov Carbamylation involves the reaction of isocyanic acid with the primary amine groups of proteins, particularly the ε-amino group of lysine residues, converting them into homocitrulline. caymanchem.comtaylorandfrancis.com This modification can alter the structure and function of proteins and is associated with various diseases, including atherosclerosis and rheumatoid arthritis. plos.orgcaymanchem.com

In vitro studies are fundamental to understanding the process of carbamylation and its functional consequences. L-Homocitrulline-2,6,6-D3 is an indispensable tool in mass spectrometry-based proteomics approaches to identify and quantify carbamylated proteins. nih.govnih.gov When proteins are extracted from cells or tissues, they are often hydrolyzed to their constituent amino acids for analysis. The amount of homocitrulline released is a direct measure of the extent of protein carbamylation. By adding a known amount of L-Homocitrulline-2,6,6-D3 as an internal standard before the hydrolysis step, researchers can accurately quantify the level of protein-bound homocitrulline. nih.gov

For example, in vitro experiments can involve incubating purified proteins or cell lysates with cyanate (B1221674), the precursor of isocyanic acid, to induce carbamylation. taylorandfrancis.com The extent of modification can then be precisely measured using LC-MS/MS with L-Homocitrulline-2,6,6-D3 as a standard. This allows for the investigation of factors that may promote or inhibit carbamylation and for the study of the specific lysine residues that are most susceptible to this modification.

Table 2: Research Findings on Protein Carbamylation and Homocitrulline

Research FindingSignificanceReference
Carbamylation of lysine residues on proteins results in the formation of homocitrulline.This modification alters protein charge and can affect its structure and function. d-nb.info
Increased levels of carbamylated proteins are found in patients with chronic kidney disease and atherosclerosis.Homocitrulline can serve as a biomarker for these conditions. plos.org
Anti-carbamylated protein (anti-CarP) antibodies are present in the sera of rheumatoid arthritis patients.This suggests a role for carbamylation in the pathogenesis of autoimmune diseases. caymanchem.com
Carbamylation of immunoglobulins can impair their ability to activate the complement system.This highlights a potential mechanism by which carbamylation can modulate immune responses. d-nb.info

Insights from in Vivo Research Models Utilizing L Homocitrulline 2,6,6 D3

Animal Models for Investigating Metabolic Dysregulation

L-Homocitrulline-2,6,6-D3 is instrumental in studies involving animal models of metabolic diseases where L-Homocitrulline levels are pathologically altered. Its primary application is as an internal standard for mass spectrometry-based quantification, which ensures the accuracy of measurements needed to characterize these complex conditions.

Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome Models: HHH syndrome is a rare autosomal recessive disorder of the urea (B33335) cycle caused by mutations in the SLC25A15 gene, which impairs the transport of ornithine across the inner mitochondrial membrane. mdpi.comfrontiersin.orgnih.gov This defect leads to the hallmark biochemical triad (B1167595) of elevated levels of ornithine and ammonia (B1221849) in the blood, and the excretion of homocitrulline in the urine. nih.goviaea.org In this syndrome, the accumulation of cytoplasmic lysine (B10760008), which is then carbamylated, results in the formation of homocitrulline. nih.gov Animal models, such as those developed in rats, are used to study the neurological and hepatic dysfunction seen in HHH syndrome. researchgate.net In these models, researchers investigate how the accumulation of metabolites like ornithine and homocitrulline contributes to oxidative stress and disturbs redox homeostasis in tissues like the cerebellum, potentially explaining the ataxia observed in patients. researchgate.net The precise measurement of L-homocitrulline is essential for diagnosing the condition and for evaluating the efficacy of potential therapies in preclinical studies.

Nonalcoholic Fatty Liver Disease (NAFLD) Models: NAFLD is a condition characterized by fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. ijbs.commdpi.com Animal models are crucial for understanding its pathogenesis and testing new treatments. mdpi.commdpi.com These models can be induced genetically (e.g., ob/ob or db/db mice) or through specialized diets, such as high-fat, high-cholesterol, or methionine-choline-deficient (MCD) diets, which mimic different aspects of human NAFLD. mdpi.comijbs.comnih.gov Metabolomic studies on both human patients and animal models have identified L-Homocitrulline as a potential biomarker for NAFLD. nih.gov A retrospective study on Chinese patients with NAFLD found that serum levels of L-Homocitrulline were remarkably increased compared to healthy controls. nih.gov In such research, L-Homocitrulline-2,6,6-D3 would be used as an internal standard to ensure the accurate quantification of the elevated endogenous L-Homocitrulline, helping to validate its role as a reliable biomarker of the disease. nih.gov

Table 1: L-Homocitrulline in Metabolic Dysregulation Animal Models
Disease ModelKey PathophysiologyRole of L-HomocitrullineApplication of L-Homocitrulline-2,6,6-D3
HHH SyndromeImpaired mitochondrial ornithine transport due to SLC25A15 gene defects, leading to hyperammonemia and hyperornithinemia. mdpi.comnih.govAccumulates due to carbamylation of excess lysine; serves as a key diagnostic urinary marker. nih.govEnables precise quantification of L-Homocitrulline in urine and plasma to diagnose and monitor the condition in experimental models.
NAFLDHepatic fat accumulation, inflammation, and potential progression to fibrosis and cirrhosis, often linked to metabolic syndrome. ijbs.comnih.govSerum levels are significantly elevated in NAFLD patients, suggesting it is a potential biomarker for the disease. nih.govUsed as an internal standard for mass spectrometry to validate and accurately measure the increase of endogenous L-Homocitrulline in blood samples from NAFLD models. nih.gov

Whole-Body Amino Acid Turnover and Flux Studies Using Stable Isotope Tracers

Stable isotope tracers are invaluable for studying the dynamic state of metabolism in vivo. e-acnm.orgnih.gov By introducing a labeled version of a molecule into a biological system, researchers can track its movement, conversion into other molecules, and incorporation into larger structures like proteins. nih.govcreative-proteomics.com L-Homocitrulline-2,6,6-D3, being a deuterium-labeled amino acid, is perfectly suited for such investigations into whole-body amino acid turnover and metabolic flux.

The principle of these studies involves administering the stable isotope tracer, often through dietary supplementation or injection, and then measuring its incorporation into various metabolic pools over time. e-acnm.orgnih.gov Deuterium (B1214612) from heavy water (D₂O) or deuterated amino acids is incorporated into non-essential amino acids during their biosynthesis and metabolism. biorxiv.orgnih.gov These newly labeled amino acids then enter the free intracellular precursor pool and are used for protein synthesis or other metabolic processes. e-acnm.org

Using a specific tracer like L-Homocitrulline-2,6,6-D3 allows for the targeted investigation of the pathways involving this non-proteinogenic amino acid. Researchers can determine its rate of appearance (production) and disappearance (clearance) from circulation, calculate its turnover rate, and identify its metabolic products. This methodology, known as metabolic flux analysis (MFA), provides quantitative data on the rates of metabolic pathways. nih.govnih.gov Such studies are critical for understanding how the handling of specific amino acids is altered in disease states and in response to therapeutic interventions.

Table 2: Principles of Stable Isotope Tracers in Amino Acid Turnover Studies
ConceptDescriptionRelevance of L-Homocitrulline-2,6,6-D3
Tracer AdministrationA known quantity of a stable isotope-labeled compound (the "tracer") is introduced into the body, typically orally or via infusion. e-acnm.orgnih.govCan be administered to an animal model to trace the specific metabolic fate of homocitrulline.
Metabolic FluxThe rate at which metabolites flow through a metabolic network. nih.govcreative-proteomics.com This is not directly measurable but can be calculated by tracking the tracer.Allows for the calculation of the flux through pathways involving L-Homocitrulline, such as its synthesis from lysine or its conversion to other metabolites.
Amino Acid TurnoverThe continuous process of protein synthesis and protein breakdown. e-acnm.org Stable isotope tracers quantify the rates of these processes.As a non-proteinogenic amino acid, it is not incorporated into proteins, allowing studies to focus solely on its unique metabolic clearance and conversion pathways.
QuantificationMass spectrometry is used to measure the ratio of the labeled tracer to its unlabeled, naturally occurring counterpart in biological samples (e.g., plasma, tissue). researchgate.netThe deuterium label gives it a distinct mass, allowing it to be differentiated from endogenous L-Homocitrulline for precise flux calculations.

Tracing Nitrogen Flow and Protein Dynamics in Experimental Organisms

Understanding how the body utilizes nitrogen is fundamental to the study of protein metabolism. Stable isotopes are a key tool for tracing nitrogen flow and measuring the dynamics of protein synthesis and degradation. jianhaidulab.comunits.it While nitrogen-15 (B135050) (¹⁵N) labeled compounds, such as ¹⁵N-ammonia, are commonly used to directly trace the path of nitrogen atoms through metabolic pathways, deuterium-labeled amino acids like L-Homocitrulline-2,6,6-D3 offer a complementary approach by tracing the carbon skeleton of amino acids. nih.gov

The use of deuterated water (D₂O) or specific deuterated amino acids allows researchers to measure the synthesis rates of proteins over extended periods, from days to weeks. nih.gov Deuterium atoms from the body's water pool are incorporated into newly synthesized non-essential amino acids, which are then built into new proteins. biorxiv.orgnih.gov By taking tissue samples over time and analyzing the rate of deuterium incorporation into protein-bound amino acids, scientists can calculate the fractional synthesis rate of specific proteins or the entire proteome. nih.govbiorxiv.org This method provides a powerful view of proteome dynamics in various tissues like the liver, kidney, and muscle under different physiological or pathological conditions. nih.gov

Table 3: Isotope Tracing Methods for Protein and Nitrogen Dynamics
MethodIsotope UsedPrincipleInformation Gained
Nitrogen Flow TracingNitrogen-15 (¹⁵N)Administering ¹⁵N-labeled compounds (e.g., ¹⁵N-ammonia, ¹⁵N-amino acids) allows for direct tracking of nitrogen atoms through transamination, urea cycle, and nucleotide synthesis pathways. jianhaidulab.comnih.govReveals tissue-specific pathways of nitrogen metabolism, ammonia detoxification, and inter-organ nitrogen transport. nih.gov
Protein/Amino Acid DynamicsDeuterium (²H or D)Administering D₂O or deuterium-labeled amino acids results in the incorporation of deuterium into the carbon skeleton of newly synthesized amino acids and proteins. biorxiv.orgnih.govnih.govAllows for the measurement of fractional synthesis rates of individual proteins and whole proteomes over long periods, reflecting protein turnover. nih.govnih.gov

Computational Approaches and Structural Activity Relationships in L Homocitrulline Research

Molecular Dynamics Simulations for L-Homocitrulline Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the structure, dynamics, and interactions of proteins and other macromolecules. In the context of L-homocitrulline, MD simulations are particularly valuable for understanding the consequences of this post-translational modification on protein behavior. The process of carbamylation, which converts a lysine (B10760008) residue into a homocitrulline residue, can alter a protein's structure, stability, and interactions with other molecules. acs.org

MD simulations have been employed to investigate the binding modes of peptides that specifically recognize homocitrulline residues. acs.org By modeling the interaction between a peptide ligand and a carbamylated protein, researchers can predict the binding affinity and identify the key residues involved in the interaction. This provides a mechanistic understanding of how anti-homocitrulline antibodies or other binding partners recognize their targets. acs.org The development of force field parameters for a wide array of post-translational modifications is expanding the applicability of MD simulations to a larger set of modified proteins, including those containing L-homocitrulline. plos.orgresearchgate.net

Simulation TargetKey FindingsResearch Focus
Homocitrulline-Containing Peptides Predicted binding modes and affinity for specific peptide ligands. acs.orgUnderstanding molecular recognition of carbamylated proteins.
Citrullinated Proteins (Analogous System) Citrullination impacts protein dynamics by promoting destabilization and revealing cryptic epitopes. researchgate.netInvestigating the role of post-translational modifications in autoimmune diseases like rheumatoid arthritis. nih.govnih.govresearchgate.net
General Post-Translational Modifications (PTMs) Development of force field parameters (e.g., GROMOS) allows for accurate simulation of over 250 PTMs, showing most alter hydrophobicity and other physicochemical properties. plos.orgresearchgate.netCreating a systematic framework for the computational study of modified proteins.

In Silico Modeling of Metabolic Networks Involving L-Homocitrulline (e.g., Human Metabolome Database Analysis)

In silico modeling of metabolic networks is a systems biology approach that uses computational algorithms to predict and analyze the flow of metabolites through the intricate web of biochemical reactions within a cell or organism. nih.gov These genome-scale metabolic models integrate data from genomics, proteomics, and metabolomics to simulate cellular function under various conditions. nih.govpeercommunityjournal.org

L-homocitrulline is recognized as a human metabolite and is cataloged in databases such as the Human Metabolome Database (HMDB). hmdb.ca It is known to be a metabolite of ornithine and is found in individuals with urea (B33335) cycle disorders. scbt.comselleckchem.com The accumulation of L-homocitrulline in biological fluids, often quantified using L-Homocitrulline-2,6,6-D3 as an internal standard, can be used as an input for metabolic models to study disease states. caymanchem.com

Metabolic network analysis can help elucidate the pathways affected by elevated levels of L-homocitrulline. For instance, it is understood that a depletion in ornithine can lead to an accumulation of carbamoyl (B1232498) phosphate (B84403), which in turn enhances the synthesis of homocitrulline from lysine. wikipedia.org By incorporating these reactions and constraints into a computational model, researchers can predict how fluxes through the urea cycle and related pathways are rerouted. These models can identify key "switch" metabolites or nodes where metabolic re-orientation occurs in response to changing conditions, such as the accumulation of a specific compound. peercommunityjournal.org This approach can provide insights into the metabolic consequences of disorders like hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome and its systemic effects. wikipedia.org

Structure-Based Design and Analysis for Related Analogues and Inhibitors (Mechanistic Focus)

Structure-based drug design is a computational approach that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can modulate its activity. This methodology is highly relevant for developing specific inhibitors or analogues related to the metabolic pathways involving L-homocitrulline.

The process often begins with determining the crystal structure of a target enzyme, for example, an enzyme that either produces or metabolizes L-homocitrulline. frontiersin.org With the 3D structure in hand, computational techniques like molecular docking can be used to screen virtual libraries of compounds to identify potential binders that fit into the enzyme's active site. acs.orgnih.gov

For instance, studies on enzymes that act on structurally similar amino acids, like L-arginine, demonstrate this principle. Researchers have used structure-based engineering to alter the substrate specificity of enzymes, such as changing an enzyme to catalyze a reaction on a different enantiomer of its substrate. frontiersin.org This mechanistic focus, which relies on a deep understanding of the structural basis for substrate recognition and catalysis, is key.

In the context of L-homocitrulline, this approach could be used to design inhibitors for enzymes like ornithine transcarbamoylase, which is involved in its synthesis. researchgate.net By analyzing the active site, medicinal chemists can design analogues of L-homocitrulline or other substrates that bind tightly to the enzyme but are not processed, thereby acting as inhibitors. The structure-activity relationship (SAR) is explored by systematically modifying the chemical structure of a lead compound and evaluating its inhibitory activity, with computational models guiding the modifications to enhance potency and selectivity. acs.org

Future Perspectives in L Homocitrulline 2,6,6 D3 Research

Emerging Methodologies for Enhanced Tracer Sensitivity and Specificity

The use of stable isotope-labeled compounds, such as L-Homocitrulline-2,6,6-D3, has become a cornerstone of metabolic research, providing dynamic insights that static measurements cannot. physoc.orgnih.gov The deuterium-labeled L-Homocitrulline serves as an internal standard for the accurate quantification of its unlabeled counterpart, homocitrulline, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov

Recent advancements in mass spectrometry are pushing the boundaries of sensitivity and specificity. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers significant improvements. For instance, studies have shown that using smaller inner diameter columns (e.g., 1.0-mm) in UHPLC-HRMS systems can lead to a substantial increase in sensitivity and a higher number of identified features in complex biological samples compared to standard 2.1-mm columns. researchgate.net This enhanced sensitivity is critical for detecting low-abundance metabolites and their labeled counterparts. researchgate.net

Furthermore, techniques like hydrophilic interaction liquid chromatography (HILIC) are being optimized for the separation of polar compounds like homocitrulline from complex matrices, improving the accuracy of quantification. nih.gov HILIC, when coupled with tandem mass spectrometry (MS/MS), provides a robust method for analyzing homocitrulline in plasma and other biological fluids. nih.gov The development of novel derivatization strategies also plays a role in enhancing the detectability of amino acids in GC-MS analysis. mdpi.com

The overarching goal of these emerging methodologies is to provide more precise and reliable quantification of tracer incorporation, which is essential for accurately determining metabolic fluxes and pathway activities. creative-proteomics.comnih.gov The use of highly enriched stable isotope-labeled amino acids, with isotopic purity of 99% or greater, further improves the accuracy of quantitative MS-based applications. isotope.com

Table 1: Comparison of Analytical Setups for Metabolomics

Feature1.0-mm i.d. UHPLC-HRMS2.1-mm i.d. UHPLC-HRMS
Sensitivity Average 3.8-fold increaseBenchmark
Lower Limit of Detection (LOD) 1.48 ng/mL (average)6.18 ng/mL (average)
Lower Limit of Quantification (LOQ) 4.94 ng/mL (average)20.60 ng/mL (average)
Repeatability (Peak Area CV%) 4.65%7.27%
MS1 and MS2 Features Significant increaseStandard

Data derived from a comparative study on polar standard metabolites. researchgate.net

Integration with Multi-Omics Approaches in Systems Biology Research

L-Homocitrulline-2,6,6-D3 and other stable isotope tracers are integral to the burgeoning field of systems biology, particularly in the context of multi-omics research. researchgate.net By providing dynamic data on metabolic fluxes, these tracers add a crucial layer of information to the static snapshots provided by genomics, transcriptomics, and proteomics. physoc.org This integration allows for a more holistic understanding of complex biological systems and disease states. frontiersin.org

Metabolomics, the large-scale study of small molecules, is a key component of this integrated approach. ntnu.edu Untargeted metabolomics, which aims to measure as many metabolites as possible, can reveal unexpected metabolic shifts associated with disease or therapeutic interventions. evotec.com When combined with stable isotope tracing, this becomes "fluxomics," a powerful tool for mapping the flow of atoms through metabolic pathways. physoc.orgresearchgate.net

The data generated from studies using L-Homocitrulline-2,6,6-D3 can be integrated with proteomic data to understand how changes in protein expression affect metabolic pathways. For example, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used proteomic technique that employs stable isotope-labeled amino acids to quantify protein abundance. By combining SILAC with metabolite tracing, researchers can correlate changes in protein levels with alterations in metabolic flux.

This multi-omics approach is being applied to various research areas, including the study of the human gut microbiome and its impact on health and disease. biorxiv.orgnih.gov For instance, integrated microbiome-metabolome analysis has revealed associations between fecal microbiota and metabolic changes in conditions like gestational diabetes. nih.gov The use of L-Homocitrulline-2,6,6-D3 in such studies can help to elucidate the specific metabolic contributions of both the host and the microbiome.

Unexplored Metabolic Roles and Pathways for L-Homocitrulline in Diverse Biological Systems

While L-homocitrulline is well-known as a product of lysine (B10760008) carbamylation and a metabolite in the urea (B33335) cycle, its full range of metabolic roles and the pathways it participates in are still being uncovered. nih.govbiosyn.com It is recognized as a human and mouse metabolite and has been detected in various tissues. nih.gov

The primary known pathway for L-homocitrulline formation is the non-enzymatic reaction of lysine with cyanate (B1221674), which is in equilibrium with urea. biosyn.comwikipedia.org This process, known as carbamylation, can be enhanced under conditions of inflammation and in diseases like chronic kidney disease where urea levels are elevated. biosyn.comacs.org L-homocitrulline can also be formed from L-lysine, as demonstrated in studies where labeled lysine was converted to labeled homocitrulline in rats and humans. nih.gov

Recent research suggests that L-homocitrulline may have roles beyond its association with urea cycle disorders and protein damage. For example, it is metabolized to homoarginine via the urea cycle pathway. medchemexpress.com The presence of homocitrulline and its derivatives in various biological contexts points to the need for further exploration. For instance, homocitrulline has been identified as a potential antigen in rheumatoid arthritis. biosyn.comresearchgate.net

The use of L-Homocitrulline-2,6,6-D3 as a tracer can facilitate the investigation of these unexplored pathways. By tracing the fate of the deuterium-labeled homocitrulline in different biological systems—from cultured cells to whole organisms—researchers can identify new metabolites and enzymatic reactions involving this amino acid. This could reveal novel regulatory functions or signaling roles for L-homocitrulline.

Furthermore, the study of L-homocitrulline metabolism in diverse organisms could provide new insights. While its presence is established in mammals, its roles in other biological systems, such as insects like Apis cerana, are less understood. nih.gov Exploring these diverse systems may uncover conserved or unique metabolic functions of L-homocitrulline.

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity and positional integrity of L-Homocitrulline-2,6,6-D3 in experimental setups?

  • Methodological Answer : Isotopic purity is typically validated via mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) . For deuterated compounds, high-resolution MS can detect deviations in the deuterium-to-hydrogen ratio at positions 2 and 5. NMR spectroscopy (e.g., 2^2H-NMR) confirms deuterium placement by analyzing splitting patterns and chemical shifts. Calibration against certified reference materials (CRMs) is critical for accuracy .

Q. What experimental protocols are recommended for synthesizing stable isotope-labeled L-Homocitrulline derivatives like L-Homocitrulline-2,6,6-D3?

  • Methodological Answer : Synthesis involves deuterium exchange or precursor-directed biosynthesis . For chemical synthesis, deuterated reagents (e.g., D2_2O or deuterated amino acids) are used under controlled pH and temperature to minimize isotopic scrambling. Post-synthesis purification via reversed-phase HPLC ensures removal of non-deuterated byproducts. Purity thresholds should exceed 98 atom% D, as validated by MS .

Q. How can L-Homocitrulline-2,6,6-D3 be distinguished from its non-deuterated counterpart in metabolic flux studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM). The mass shift caused by deuterium (+3+3 Da) allows differentiation. For example, in urine or plasma samples, transitions at m/z 189 → 142 (non-deuterated) and m/z 192 → 145 (deuterated) can isolate signals. Internal standardization with 13^{13}C-labeled analogs reduces matrix effects .

Advanced Research Questions

Q. What strategies resolve contradictions in L-Homocitrulline-2,6,6-D3 quantification when using different analytical platforms (e.g., discrepancies between LC-MS and NMR data)?

  • Methodological Answer : Cross-platform calibration is essential. For LC-MS, optimize ionization conditions (e.g., electrospray ionization in positive mode) to minimize deuterium loss. For NMR, use 1^1H-decoupled 2^2H-NMR to avoid signal overlap. Normalize data against a common CRM and apply correction factors for deuterium’s kinetic isotope effect (KIE), which alters retention times and reaction rates .

Q. How does L-Homocitrulline-2,6,6-D3’s role in urea cycle dysfunction studies differ from its non-deuterated form under varying pH and redox conditions?

  • Methodological Answer : Deuterium labeling can alter enzymatic kinetics due to KIE. In vitro assays (e.g., with ornithine transcarbamylase) should compare reaction rates of deuterated vs. non-deuterated substrates under controlled pH (7.4–8.0) and redox potentials. Use stopped-flow spectrophotometry to monitor carbamoyl phosphate utilization. Note that deuterated compounds may exhibit reduced catalytic efficiency in some pH-dependent reactions .

Q. What statistical frameworks are robust for analyzing longitudinal data involving L-Homocitrulline-2,6,6-D3 in metabolic tracer studies?

  • Methodological Answer : Employ mixed-effects models to account for intra-subject variability and missing data. For isotope enrichment curves, non-linear regression (e.g., Michaelis-Menten kinetics) paired with Bayesian hierarchical modeling improves precision. Validate with bootstrapping or Monte Carlo simulations to address uncertainty in low-abundance deuterated metabolites .

Contradictions and Validation

  • Evidence Note : CAS numbers for L-Homocitrulline-2,6,6-D3 are inconsistently reported (e.g., [N/A] in vs. [1190-49-4] for the unlabelled form in ). Researchers must verify batch-specific certificates of analysis (CoA) from suppliers .

Methodological Tables

Parameter LC-MS/MS NMR
Detection Limit (pmol)0.1–1.010–50
Isotopic SpecificityHigh (SRM)Moderate (2^2H-NMR)
Sample Prep Time (hr)2–48–24

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.